molecular formula C9H11ClN2O B3016171 2-amino-5-chloro-N-ethylbenzamide CAS No. 32212-30-9

2-amino-5-chloro-N-ethylbenzamide

Cat. No.: B3016171
CAS No.: 32212-30-9
M. Wt: 198.65
InChI Key: FQXFGPMXGLYPLG-UHFFFAOYSA-N
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Description

2-amino-5-chloro-N-ethylbenzamide is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . It is characterized by the presence of an amino group, a chloro substituent, and an ethyl group attached to a benzamide core. This compound is used primarily in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-chloro-N-ethylbenzamide typically involves the reaction of 2-amino-5-chlorobenzoyl chloride with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-N-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-N-ethylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and ethyl groups can influence the compound’s hydrophobic interactions and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-chloro-N-ethylbenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a chloro group on the benzamide core allows for versatile reactivity and interaction with various molecular targets .

Properties

IUPAC Name

2-amino-5-chloro-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXFGPMXGLYPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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